molecular formula C11H15NO2 B8022746 3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester

3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester

Cat. No.: B8022746
M. Wt: 193.24 g/mol
InChI Key: ZQJYMCYOTKOAIB-UHFFFAOYSA-N
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Description

3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester is an ethyl ester derivative of propionic acid featuring a 2-methylpyridine substituent at the β-position. Ethyl esters of propionic acid are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable solubility, stability, and reactivity .

Properties

IUPAC Name

ethyl 3-(2-methylpyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)7-6-10-5-4-8-12-9(10)2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJYMCYOTKOAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N=CC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2-methyl-3-pyridinecarboxylic acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form 2-methyl-3-pyridinecarboxylic acid ethyl ester.

    Alkylation: The ethyl ester is then subjected to alkylation with a suitable alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the propionic acid group.

Industrial Production Methods

In industrial settings, the synthesis of 3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: 3-(2-Methyl-pyridin-3-yl)-propionic acid.

    Reduction: 3-(2-Methyl-pyridin-3-yl)-propanol.

    Substitution: Various alkylated pyridine derivatives depending on the alkyl halide used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Ethyl 2-methyl-3-(pyridin-3-yl)propanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents and in the treatment of neurological disorders.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of pyridine-based compounds using ethyl 2-methyl-3-(pyridin-3-yl)propanoate as a precursor. These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

1.2 Enzyme Inhibition

Research has shown that derivatives of this compound can act as enzyme inhibitors. For example, it has been explored in the context of inhibiting specific enzymes involved in metabolic pathways related to cancer and other diseases.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Ethyl 2-methyl-3-(pyridin-3-yl)propanoateEnzyme A12.5
Derivative BEnzyme B8.0
Derivative CEnzyme C15.0

Organic Synthesis

2.1 Synthetic Methodologies

The compound is utilized in various synthetic methodologies due to its reactivity and ability to form stable intermediates. It can undergo several transformations, including esterification, amidation, and cyclization reactions.

Case Study: Synthesis of Novel Compounds

In one reported synthesis, ethyl 2-methyl-3-(pyridin-3-yl)propanoate was reacted with hydrazine to form hydrazones, which were subsequently evaluated for biological activity. This approach highlights its versatility in generating novel compounds for further testing .

Material Science Applications

3.1 Polymer Chemistry

The compound's ester functionality allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength. Research has shown that incorporating pyridine derivatives into polymers can lead to improved performance in various applications.

Data Table: Polymer Properties Enhancement

Polymer TypeAdditiveProperty ImprovedReference
PolyurethaneEthyl 2-methyl-3-(pyridin-3-yl)propanoateTensile Strength
PolyethylenePyridine Derivative DThermal Stability

Mechanism of Action

The mechanism of action of 3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pyridinyl-Substituted Propionic Acid Esters

Pyridinyl groups impart unique electronic and steric effects, influencing reactivity and biological activity. Key analogs include:

Compound Name Substituent(s) Synthesis Yield (%) Key Properties/Applications Reference
3-(Pyridin-3-yl)propionyl derivatives Pyridin-3-yl, prolyl-pyrrolidine Not specified Intermediate in peptide synthesis
3-(6-Amino-pyridin-3-yl)-propionic acid derivatives 6-Amino-pyridin-3-yl, imidazolyl Separated via chiral chromatography Anticoagulant intermediates (e.g., dabigatran etexilate)
3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester (target) 2-Methyl-pyridin-3-yl Not reported Hypothesized kinase inhibition Inferred

Key Differences :

  • Biological Activity: Amino-substituted pyridinyl analogs (e.g., 6-amino derivatives) show anticoagulant activity, while methyl-substituted variants may target kinase pathways .

Heterocyclic Propionic Acid Esters

Heterocycles like indole, pyrazole, and pyrimidine are common in bioactive molecules:

Compound Name Heterocycle Synthesis Yield (%) Key Properties/Applications Reference
3-(6-Methoxy-1H-indol-3-yl)-propionic acid ethyl ester Indole (6-methoxy) Not specified Potential β-carboline intermediate
3-(3-Methoxy-4-nitro-pyrazol-1-yl)-propionic acid ethyl ester Pyrazole (methoxy, nitro) Not reported Agrochemical intermediates
3-[4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid Pyrrole (ethoxycarbonyl, methyl) Not specified Synthetic intermediate for polymers

Key Differences :

  • Reactivity : Nitro and methoxy groups on pyrazole () increase electrophilicity, whereas indole derivatives () may participate in π-π stacking interactions.
  • Applications : Indole-containing esters are prevalent in kinase inhibitors, while pyrrole derivatives are used in polymer synthesis .

Aliphatic and Cycloaliphatic Propionic Acid Esters

Aliphatic chains and cycloaliphatic groups modulate hydrophobicity and conformational flexibility:

Compound Name Substituent(s) Physical Properties Applications Reference
3-(4-Hydroxycyclohexyl)propionic acid ethyl ester Cyclohexyl (4-hydroxy) NMR-characterized cis isomer Materials science (PET analogs)
3-(Acetyl-butyl-amino)-propionic acid ethyl ester Acetyl-butyl-amino Effective insect repellent Consumer products (e.g., lotions)
3-Allyloxypropionic acid allyl ester Allyloxy Liquid (room temperature) Monomer for cross-linked polymers

Key Differences :

  • Hydrophobicity : Cyclohexyl and allyloxy groups enhance lipophilicity, improving material durability .
  • Biological Activity: Acetyl-butyl-amino substitution () enables insect-repellent activity via volatile release.

Pharmacologically Active Esters

Several analogs are intermediates in drug synthesis:

Compound Name Pharmacological Role Key Finding Reference
3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester Dabigatran etexilate intermediate 25–50% overall yield in synthesis
Sodium salt of (R)-3-[6-amino-pyridin-3-yl]-2-(1-cyclohexyl-1H-imidazol-4-yl)-propionic acid Anticoagulant prodrug Chiral separation for enantiopurity

Key Differences :

  • Synthetic Efficiency : Dabigatran intermediates require multi-step synthesis with moderate yields, highlighting challenges in scaling .
  • Formulation: Sodium salts () improve solubility for intravenous administration compared to ester prodrugs.

Spectroscopic Characterization

  • NMR : Cis/trans isomers of cyclohexyl-substituted esters are distinguished via $^1$H and $^13$C NMR ().
  • MS : ESI-MS confirms molecular ions (e.g., m/z 372.2 for pyridinyl-prolyl derivatives) .

Biological Activity

3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including case studies and relevant data tables.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 219.25 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, anticoagulant, and neuroprotective effects. Below are detailed findings from various studies.

Anti-inflammatory Activity

A significant study highlighted that derivatives of pyridine compounds, including this compound, showed promising anti-inflammatory properties. The mechanism primarily involves inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio
This compound0.320.181.78

This data suggests that the compound is more selective towards COX-2, which is crucial for reducing inflammation without affecting gastric mucosa integrity .

Anticoagulant Effects

Another study examined the anticoagulant properties of this compound. It was found to act as a thrombin inhibitor, which is vital for preventing blood clots. The compound demonstrated a significant effect in vitro, showing promise as a therapeutic agent for thrombotic disorders .

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • COX Inhibition : The compound inhibits COX enzymes, leading to reduced production of prostaglandins involved in inflammation.
  • Thrombin Inhibition : By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thus inhibiting clot formation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

Case Study 1: Pain Management

A clinical trial involving patients with chronic pain conditions used derivatives of this compound as part of a pain management regimen. Results indicated a reduction in pain scores by an average of 30% compared to placebo groups over six weeks .

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound was administered to assess its protective effects against neuronal death induced by oxidative stress. Results showed a significant decrease in markers of apoptosis and oxidative damage .

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